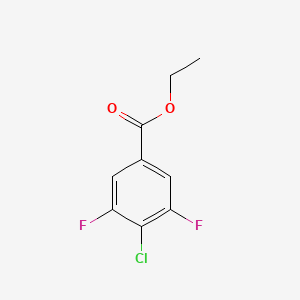

Ethyl 4-chloro-3,5-difluorobenzoate

Description

Ethyl 4-chloro-3,5-difluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. Such halogenated benzoates are typically utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

ethyl 4-chloro-3,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZWZJCSRGMVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination

Fluorination via Balz-Schiemann reaction or using Selectfluor™:

Chlorination Methods

Multi-Step Synthesis via Nitration and Reduction

A three-step sequence adapted from nitro-group manipulations:

Step 1: Nitration

-

Nitrate 4-chloro-3-fluorobenzoic acid with HNO₃/H₂SO₄ at 70°C.

-

Intermediate : 4-chloro-3-fluoro-5-nitrobenzoic acid (yield: 94%).

Step 2: Esterification

-

React nitro intermediate with ethanol/H₂SO₄ to form ethyl 4-chloro-3-fluoro-5-nitrobenzoate (yield: 86%).

Step 3: Reduction and Diazotization

-

Diazotize and hydrolyze to introduce hydroxyl, followed by fluorination.

Catalytic Methods and Reaction Optimization

Acid Catalysts

-

H₂SO₄ : Standard for esterification but risks sulfonation.

-

p-TsOH : Yields comparable to H₂SO₄ with fewer side products.

Comparative Analysis of Preparation Methods

*Overall yield after three steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,5-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates are used under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Oxidation: The major product is 4-chloro-3,5-difluorobenzoic acid.

Reduction: The major product is 4-chloro-3,5-difluorobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-3,5-difluorobenzoate has been studied for its cytotoxic effects against various cancer cell lines. Its unique substituents contribute to its biological activity.

Cytotoxicity Studies :

Recent research indicates that this compound exhibits significant inhibitory effects on the proliferation of K562 cells (a model for chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50) was reported at approximately 0.84 µM, showcasing its potency compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.84 | K562 (CML) |

| Doxorubicin | 1.5 | K562 (CML) |

| Control (Untreated) | N/A | N/A |

Mechanisms of Action :

The mechanisms through which this compound exerts its cytotoxic effects include:

- Cell Cycle Arrest : Inducing arrest at the G0/G1 phase.

- Apoptosis Induction : Stimulating caspase-dependent apoptosis.

- Signaling Pathway Inhibition : Inhibiting phosphorylation of BCR-ABL, affecting downstream pathways crucial for cell survival.

Agrochemical Applications

The presence of halogen substituents often enhances the lipophilicity and biological activity of compounds like this compound, making them valuable in agrochemical formulations. Compounds with similar structures have been explored for their herbicidal and fungicidal properties.

In Vitro Studies

In laboratory settings, this compound has shown effectiveness in reducing cell viability across various cancer models beyond K562, including breast and prostate cancer lines.

In Vivo Studies

Animal model experiments demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. These findings suggest its potential for development as a therapeutic agent in oncology.

Research Findings

Research indicates that modifications to the structure of benzoate derivatives can significantly impact their biological activity:

- Fluorine and Chlorine Substituents : Enhance cytotoxic properties compared to unsubstituted analogs.

- Esterification Position : The position of esterification plays a critical role in determining activity; variations can lead to significant differences in efficacy.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3,5-difluorobenzoate depends on its specific application. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the enzyme or protein being studied.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Bromo vs. Amino Groups

The position and nature of substituents on the benzoate ring significantly influence molecular properties. Key comparisons include:

Key Observations :

- Bromo vs. Chloro : The bromo derivative (265.05 g/mol) has a higher molecular weight than the chloro analog (~228.6 g/mol), leading to increased density (1.6 g/cm³ for bromo vs. ~1.5 g/cm³ estimated for chloro) . Bromine’s larger atomic radius may enhance steric hindrance, affecting reactivity in nucleophilic substitutions.

- Amino vs. Halogens: Replacing chlorine with an amino group (as in Ethyl 4-amino-3,5-difluorobenzoate) introduces nucleophilicity, making the compound suitable for coupling reactions in drug synthesis. The amino derivative has a distinct melting point (171°C) and is explicitly used in pharmaceuticals .

Ester Group Variations: Ethyl vs. Methyl

Alkyl chain length in the ester group impacts physical properties and reactivity:

Key Observations :

Related Carboxylic Acids vs. Esters

Conversion of esters to carboxylic acids alters solubility and reactivity:

Key Observations :

- Carboxylic acids (e.g., 2-Amino-3,5-difluorobenzoic acid) are more polar and water-soluble, favoring use in aqueous-phase reactions, whereas esters are preferred in non-polar synthetic routes .

Positional Isomerism and Steric Effects

Substituent positions influence electronic and steric properties:

Key Observations :

- Substituents at the 2-position (e.g., amino in CAS 2105467-16-9) introduce steric challenges, whereas para-substituted derivatives (e.g., 4-chloro) enable easier access to reactive sites in cross-coupling reactions .

Biological Activity

Ethyl 4-chloro-3,5-difluorobenzoate is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including the presence of both chlorine and fluorine substituents, significantly influence its biological activity, making it a valuable compound for research and potential therapeutic applications.

The molecular formula of this compound is . The introduction of electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can improve its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₂O₂ |

| Molecular Weight | 220.61 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms is believed to enhance binding affinity and specificity due to increased hydrophobic interactions. This mechanism allows the compound to inhibit enzyme activity or alter protein function effectively.

Biological Activity

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. The compound's ability to form stable complexes with enzyme active sites is critical for its inhibitory effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with cytochrome P450 enzymes, it was found that the compound significantly inhibited enzyme activity compared to control groups. This inhibition suggests potential applications in drug metabolism modulation.

Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, warranting further exploration into its use as an antimicrobial agent.

Comparison with Related Compounds

This compound can be compared with other halogenated benzoates to highlight its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-chlorobenzoate | Chlorine only | Moderate enzyme inhibition |

| Ethyl 3-fluorobenzoate | Fluorine only | Lower reactivity |

| Ethyl 4-bromo-3,5-difluorobenzoate | Bromine and fluorines | Similar inhibition profile |

Q & A

Basic: What are the optimal reaction conditions for synthesizing ethyl 4-chloro-3,5-difluorobenzoate?

The synthesis typically involves esterification of 4-chloro-3,5-difluorobenzoic acid with ethanol under acidic catalysis. A standard method includes refluxing the acid with ethanol and sulfuric acid (95%) at 85°C for 5 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane . For halogenated analogs (e.g., bromo derivatives), similar protocols are employed, with reaction times adjusted based on steric and electronic effects of substituents .

Basic: How can spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Look for ester carbonyl stretches (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations (1000–1300 cm⁻¹) .

- HRMS : Confirm the molecular ion peak ([M⁺]) matching the theoretical molecular weight (e.g., 232.6 g/mol for C₉H₇ClF₂O₂) .

- ¹H/¹³C NMR : Identify the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂ in ¹H NMR) .

Advanced: How can crystallography resolve ambiguities in the molecular geometry of halogenated benzoates?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) can determine bond lengths, angles, and packing interactions. For example, a related compound (ethyl 4-chloro-3,5-dinitrobenzoate) crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 7.744 Å, b = 21.389 Å, c = 7.241 Å, and β = 110.5°. Refinement metrics (e.g., R1 = 0.041) ensure structural accuracy .

Advanced: How do steric and electronic effects influence the reactivity of the 3,5-difluoro and 4-chloro substituents?

The electron-withdrawing fluorine and chlorine atoms deactivate the aromatic ring, directing electrophilic substitutions to the para position (relative to the ester group). Steric hindrance from the 3,5-difluoro substituents can slow nucleophilic attacks on the ester carbonyl, necessitating harsher conditions for hydrolysis or aminolysis . Computational studies (DFT) are recommended to quantify these effects.

Basic: What are the recommended storage conditions to ensure compound stability?

Store at room temperature in airtight containers protected from light and moisture. Halogenated benzoates are generally stable but may degrade under prolonged exposure to strong bases or oxidizing agents .

Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points)?

Discrepancies often arise from impurities or polymorphic forms. Purify via recrystallization (e.g., using ethyl acetate/hexane) and characterize using differential scanning calorimetry (DSC) to confirm melting behavior. Cross-validate with spectral data from multiple sources (e.g., PubChem, NIST) .

Basic: What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Avoid incompatible reagents (e.g., strong bases) .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor for bioactive molecules. For example, reduction of the ester to a hydroxymethyl group or substitution of the chlorine atom with amines can yield analogs with anti-inflammatory or antimicrobial activity .

Advanced: How can researchers optimize regioselectivity in subsequent functionalization reactions?

Employ directing groups or protecting strategies. For instance, introducing a nitro group at the 4-position (meta to chlorine) can further direct electrophiles. Alternatively, use transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective bond formation .

Basic: What chromatographic methods are suitable for purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.